4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a hydroxyl group and an oxane moiety, which contributes to its structural complexity and potential biological activity. This compound is of interest due to its possible applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through various chemical methods, often involving multi-step synthetic routes that utilize specific reagents and conditions to achieve high yields and purity. The exploration of its properties and potential applications has been documented in scientific literature, indicating its relevance in ongoing research.
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide can be classified as:
The synthesis of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide typically involves several key steps:
The reaction conditions often require specific catalysts and solvents to optimize yield and selectivity. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The molecular structure of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 218.27 g/mol |
IUPAC Name | 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide |
InChI | InChI=1S/C11H18N2O3/c12-8(13)10-6-5-7(14)9(10)11(15)16/h5,8,10,14H,6H2,1H3,(H2,15,16) |
Canonical SMILES | C1CCN(CC1)C(=O)N(CC2CCCO2)C(O)=C |
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide can undergo several types of chemical reactions:
The reactions typically require controlled conditions such as temperature and pressure, along with appropriate catalysts (e.g., palladium on carbon for hydrogenation).
The mechanism of action for 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is not fully elucidated but is believed to involve interaction with biological targets such as receptors or enzymes.
The compound may modulate the activity of specific proteins or pathways related to its functional groups. For instance:
Experimental studies are needed to clarify these mechanisms and their implications in biological systems.
The physical properties of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide include:
Relevant chemical properties include:
The potential applications of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide are significant in scientific research:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7